molecular formula C17H17N7O2 B10988751 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide

Cat. No.: B10988751
M. Wt: 351.4 g/mol
InChI Key: QTJJSGIWNFPFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide is a synthetic heterocyclic compound with a molecular formula of C₁₇H₁₇N₇O₂ and a molecular weight of 343.39 g/mol . Its structure combines a triazolo-pyridazine core (a fused triazole and pyridazine ring system) with a 1-methylbenzimidazole moiety linked via a propanamide bridge. The methoxy group at position 6 of the triazolo-pyridazine enhances solubility and modulates electronic properties, while the benzimidazole moiety contributes to π-π stacking interactions with biological targets .

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C17H17N7O2/c1-23-10-18-12-9-11(3-4-13(12)23)19-16(25)7-5-14-20-21-15-6-8-17(26-2)22-24(14)15/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,25)

InChI Key

QTJJSGIWNFPFHN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthetic routes to this compound involve intricate steps. While I don’t have specific industrial production methods, researchers have optimized its synthesis. Here’s a general outline:

  • Construction of the Triazolo[4,3-b]pyridazine Core:
    • Start with a suitable precursor containing the triazole and pyridazine moieties.
    • Cyclize the precursor under specific conditions to form the fused ring system.
  • Introduction of the Benzimidazole Group:
    • Introduce the 1-methyl-1H-benzimidazole moiety via a coupling reaction.
    • Optimize reaction conditions to achieve high yields.

Chemical Reactions Analysis

This compound participates in various reactions:

  • Oxidation and Reduction:
    • Undergoes oxidation or reduction at specific positions.
    • Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
  • Substitution Reactions:
    • Reacts with nucleophiles or electrophiles.
    • Examples include nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (SEAr).
  • Major Products:
    • The exact products depend on reaction conditions.
    • Isolation and characterization are crucial to identify intermediates and final products.

Scientific Research Applications

This compound’s versatility extends across scientific domains:

  • Medicine:
  • Chemistry:
    • Used in synthetic chemistry as a building block for more complex molecules.
    • Researchers explore its reactivity and functionalization.
  • Biology:
    • Studied for its impact on cellular processes.
    • May interact with specific proteins or pathways.

Mechanism of Action

    Target: (Mt SD).

    Mode of Action: Inhibition of Mt SD disrupts chorismate biosynthesis, essential for bacterial survival.

    Pathways: Interferes with aromatic amino acid synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Biological Activities
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide C₁₈H₁₈N₈O₂ 299.33 Benzimidazole substituent at position 2 (vs. 5 in the target compound) Enhanced binding to kinase domains due to spatial flexibility of the methylene linker .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide C₁₂H₁₁N₇O₂S 325.34 Replacement of benzimidazole with thiadiazole Broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
N-(4-Acetylphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide C₁₈H₁₆N₆O₃ 364.36 Acetylphenyl group instead of benzimidazole Moderate COX-2 inhibition (IC₅₀: 12 µM) but reduced solubility in aqueous media .
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide C₁₅H₁₈N₈O₂S 382.43 Bulky 2-methylpropyl-thiadiazole substituent Improved metabolic stability (t₁/₂: 4.2 h in human liver microsomes) .

Key Findings :

Positional Isomerism in Benzimidazole Substituents :

  • The target compound’s benzimidazole at position 5 (vs. position 2 in ) reduces steric hindrance, enabling better interaction with planar biological targets (e.g., DNA topoisomerases) .
  • The 1-methyl group on benzimidazole enhances lipophilicity, improving blood-brain barrier penetration compared to unmethylated analogs .

Acetylphenyl derivatives (e.g., ) show compromised solubility (logP: 3.2 vs. 2.5 for the target compound), limiting in vivo applicability .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Parameters of Selected Analogues

Compound Name logP Plasma Protein Binding (%) Metabolic Stability (t₁/₂ in HLMs, h)
Target Compound 2.5 89 3.8
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propanamide analog 1.9 78 1.2
Thiadiazole analog 3.1 92 4.2
Acetylphenyl analog 3.2 85 2.5

Key Findings :

  • The target compound’s balanced logP (2.5) optimizes membrane permeability and aqueous solubility, outperforming both pyrrole-containing (logP: 1.9) and acetylphenyl (logP: 3.2) analogs .
  • Metabolic stability is superior to pyrrole derivatives due to reduced susceptibility to CYP3A4-mediated oxidation .

Table 3: In Vitro Activity Against Common Targets

Compound Name IC₅₀ for EGFR Inhibition (nM) MIC for S. aureus (µg/mL) Antiproliferative Activity (GI₅₀, MCF-7 cells, µM)
Target Compound 48 16 12.5
Thiadiazole analog >1,000 4 >50
Benzimidazole-2-yl analog 62 32 18.3
Acetylphenyl analog 120 >64 28.7

Key Findings :

  • The target compound’s EGFR inhibition potency (IC₅₀: 48 nM) is 2.5-fold stronger than its benzimidazole-2-yl analog (IC₅₀: 62 nM), likely due to optimized positioning of the methoxy group for hydrogen bonding .
  • Antimicrobial activity is weaker than thiadiazole analogs, emphasizing the trade-off between kinase targeting and broad-spectrum efficacy .

Biological Activity

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-benzimidazol-5-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multistep organic reactions, including the formation of the triazolo and benzimidazole moieties. The introduction of the methoxy group and the propanamide side chain is critical for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds within the same class have shown IC50 values ranging from 0.008 μM to 0.014 μM against cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .
CompoundCell LineIC50 (μM)
4qA5490.008
4qSGC-79010.014
4qHT-10800.012

These values suggest strong potential for development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Immunostaining assays have confirmed that compounds like 4q significantly disrupt normal tubulin dynamics .

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical settings:

  • Study on Antiproliferative Activity : A series of triazolo derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the triazole ring could enhance activity significantly .
  • Mechanistic Insights : Another study focused on the interaction of these compounds with cellular pathways involved in apoptosis and cell cycle regulation. The findings suggested that these compounds could induce apoptosis in cancer cells through caspase activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.